Cas no 842975-83-1 (9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione structure
842975-83-1 structure
商品名:9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
CAS番号:842975-83-1
MF:C20H25N5O3
メガワット:383.444204092026
CID:5511150

9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
    • 9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
    • インチ: 1S/C20H25N5O3/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)14-7-9-15(10-8-14)28-5-2/h7-10H,4-6,11-13H2,1-3H3
    • InChIKey: PTKCYVRSIPKYEA-UHFFFAOYSA-N
    • ほほえんだ: N12CCCN(C3=CC=C(OCC)C=C3)C1=NC1=C2C(=O)N(CCC)C(=O)N1C

9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2013-0019-15mg
9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
842975-83-1 90%+
15mg
$89.0 2023-08-16
Life Chemicals
F2013-0019-40mg
9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
842975-83-1 90%+
40mg
$140.0 2023-08-16
Life Chemicals
F2013-0019-20mg
9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
842975-83-1 90%+
20mg
$99.0 2023-08-16
Life Chemicals
F2013-0019-1mg
9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
842975-83-1 90%+
1mg
$54.0 2023-08-16
Life Chemicals
F2013-0019-3mg
9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
842975-83-1 90%+
3mg
$63.0 2023-08-16
Life Chemicals
F2013-0019-2μmol
9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
842975-83-1 90%+
2μmol
$57.0 2023-08-16
Life Chemicals
F2013-0019-5mg
9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
842975-83-1 90%+
5mg
$69.0 2023-08-16
Life Chemicals
F2013-0019-4mg
9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
842975-83-1 90%+
4mg
$66.0 2023-08-16
Life Chemicals
F2013-0019-5μmol
9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
842975-83-1 90%+
5μmol
$63.0 2023-08-16
Life Chemicals
F2013-0019-30mg
9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
842975-83-1 90%+
30mg
$119.0 2023-08-16

9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione 関連文献

9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dioneに関する追加情報

Introduction to 9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione and Its Significance in Modern Chemical Biology

The compound with the CAS number 842975-83-1, specifically 9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This heterocyclic compound has garnered significant attention due to its unique structural features and potential biological activities. The presence of multiple fused rings and functional groups makes it a promising candidate for further exploration in drug discovery and therapeutic applications.

In recent years, the development of novel pyrimidine derivatives has been a cornerstone in medicinal chemistry. Pyrimidines are not only fundamental components of nucleic acids but also serve as key scaffolds for designing bioactive molecules. The specific arrangement of nitrogen atoms and other heteroatoms in 9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione contributes to its distinct chemical properties and biological interactions. This compound’s structure incorporates an ethoxy group at the 4-position of the phenyl ring and propyl substituents at the 3-position of the purine core, which are strategically positioned to modulate its pharmacological profile.

One of the most compelling aspects of this molecule is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By inhibiting specific kinases, it is possible to disrupt aberrant signaling networks that drive pathological processes. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain kinases by binding to their active sites. This binding interaction could be further optimized through structure-based drug design approaches.

The ethoxyphenyl moiety in the molecule is particularly noteworthy. This group not only enhances the lipophilicity of the compound but also introduces a polar region that can interact with biological targets. Such structural features are often exploited in drug design to improve solubility and membrane permeability while maintaining strong binding affinity. Additionally, the presence of multiple chiral centers in 9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione offers opportunities for developing enantiomerically pure analogs with enhanced selectivity and reduced side effects.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular docking simulations have been employed to predict how this compound might interact with various biological targets. These simulations have hinted at its potential as an inhibitor of tyrosine kinases and other enzymes involved in cancer progression. The predicted binding modes provide valuable insights for experimental validation and further optimization.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the pyrimido[1,2-g]purine core through cyclization reactions followed by functional group modifications such as alkylation and etherification. Advances in synthetic methodologies have made it possible to produce complex heterocycles like this one with greater precision and efficiency. This has opened up new avenues for exploring its biological potential.

In addition to its kinase inhibition properties, 9-(4-ethoxyphenyl)-1-methyl-3-propyl-1H,,2,3,4,6,7,8,9/substituted derivatives may exhibit other biological activities such as antimicrobial or anti-inflammatory effects. These properties could make them useful in treating infections or inflammatory disorders. Further investigation into these potential applications will require comprehensive pharmacological studies across various models.

The development of novel therapeutic agents is often hampered by issues related to bioavailability and toxicity. However, 9-(4-hydroxyphenyl)-substituted purine derivatives like this one have shown promise in early preclinical studies regarding their metabolic stability and safety profiles. By leveraging structure-activity relationship (SAR) studies, researchers can systematically modify different parts of the molecule to improve its pharmacokinetic properties while maintaining or enhancing its biological activity.

The role of computational modeling cannot be overstated in modern drug discovery. Techniques such as molecular dynamics simulations help elucidate how this compound behaves within biological systems at an atomic level. These insights are crucial for designing molecules that not only bind tightly to their targets but also exhibit favorable dynamic properties that enhance their efficacy.

Collaborative efforts between chemists, biologists, and computer scientists are essential for maximizing the therapeutic potential of compounds like CAS no 842975-83-1/substituted analogs/pyrimido[1,/g]/purine derivatives/heterocyclic scaffolds/bioactive molecules/drug candidates/pharmacological agents/medicinal chemistry applications*. By integrating experimental data with computational predictions, researchers can accelerate the discovery process significantly.

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